molecular formula C24H15N3O4 B2927061 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1207059-65-1

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one

Cat. No. B2927061
CAS RN: 1207059-65-1
M. Wt: 409.401
InChI Key: UPIJJAPAOACKJX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, and an isoquinoline. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxole and isoquinoline parts of the molecule are aromatic and planar, while the oxadiazole ring introduces some polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating oxadiazole and isoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzisothiazolone, which share structural similarities with the target compound, have demonstrated significant antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans (Xu, Lin, & Lin, 2011). Similarly, novel benzo[de]isoquinoline-1,3(2H)-dione derivatives were synthesized and demonstrated potent antibacterial and antifungal activities, suggesting the potential of the target compound for antimicrobial applications (Sirgamalla & Boda, 2019).

Antitumor and Cytotoxic Activities

The synthesis and evaluation of isoquinolone and related derivatives have been a focus of research due to their potential antitumor activities. Studies on 3-arylisoquinolin-1(2H)-ones and their bioisosteres have led to the identification of compounds with potent in vitro antitumor activity against various human tumor cell lines (Cheon et al., 1999). This suggests the potential utility of the target compound in cancer research and therapy.

Electrochemical and Optical Properties

Research into conjugated polymers containing oxadiazole moieties has unveiled their significant electrochemical properties, which are valuable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Chen et al., 2011). These findings indicate the potential of the target compound for use in the development of electronic and optoelectronic materials.

Colorimetric and Fluorescent Chemosensors

The development of chemosensors based on naphthalimide derivatives, which include functionalities similar to those in the target compound, has been reported. These chemosensors exhibit reversible colorimetric and fluorescent responses to fluoride ions, showcasing their potential as sensory materials for environmental and biological applications (Zhang et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O4/c28-24-18-9-5-4-8-17(18)19(13-27(24)16-6-2-1-3-7-16)23-25-22(26-31-23)15-10-11-20-21(12-15)30-14-29-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIJJAPAOACKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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